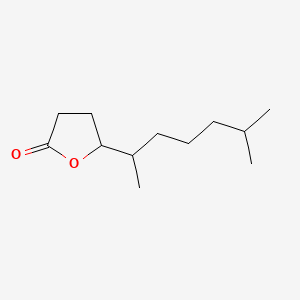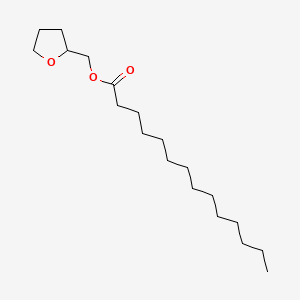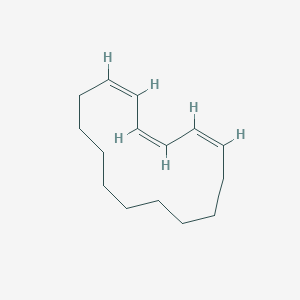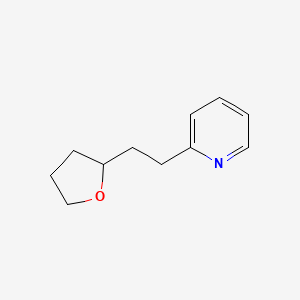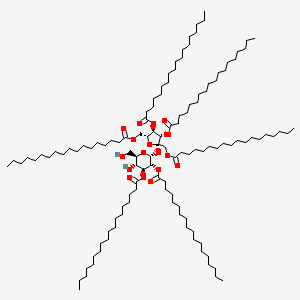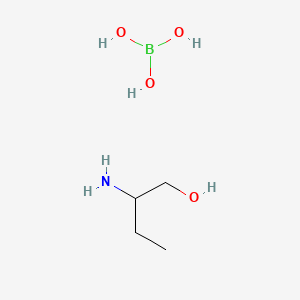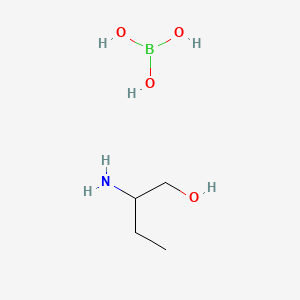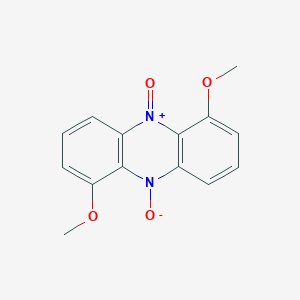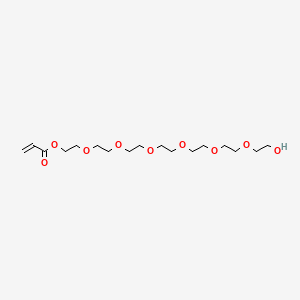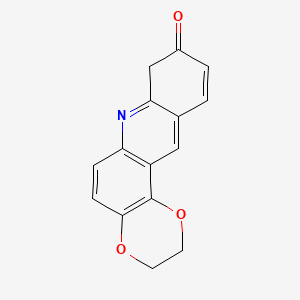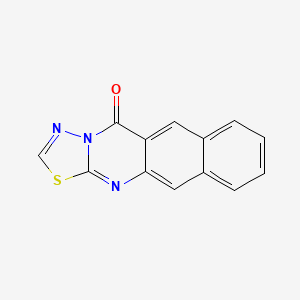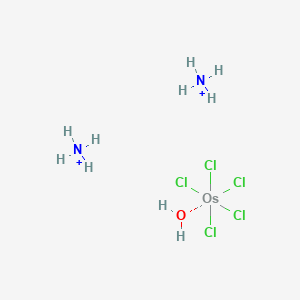
Diammonium pentachlorohydroxyosmate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium pentachlorohydroxyosmate(2-) is a chemical compound with the molecular formula Cl5H10N2OOs+2 and a molecular weight of 421.5872 g/mol. It is known for its unique coordination chemistry involving osmium, a transition metal. This compound is often used in various research and industrial applications due to its distinctive properties.
Preparation Methods
The synthesis of diammonium pentachlorohydroxyosmate(2-) typically involves the reaction of osmium tetroxide with ammonium chloride in the presence of hydrochloric acid. The reaction conditions usually require controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity levels.
Chemical Reactions Analysis
Diammonium pentachlorohydroxyosmate(2-) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state osmium compounds.
Substitution: Ligand substitution reactions can occur, where the chloride or hydroxyl groups are replaced by other ligands. Common reagents used in these reactions include strong acids, bases, and other coordinating ligands.
Scientific Research Applications
Diammonium pentachlorohydroxyosmate(2-) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the production of specialized materials and as a precursor for other osmium compounds
Mechanism of Action
The mechanism by which diammonium pentachlorohydroxyosmate(2-) exerts its effects involves its interaction with molecular targets such as proteins and nucleic acids. The compound can coordinate with these biomolecules, potentially altering their structure and function. The specific pathways involved depend on the biological context and the nature of the interactions .
Comparison with Similar Compounds
Diammonium pentachlorohydroxyosmate(2-) can be compared with other osmium-based compounds such as:
- Diammonium tetrachlorodihydroxyosmate(2-)
- Diammonium hexachloroosmate(2-)
- Diammonium dichlorodihydroxyosmate(2-) These compounds share similar coordination chemistry but differ in their ligand composition and reactivity. Diammonium pentachlorohydroxyosmate(2-) is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties .
Properties
CAS No. |
12015-92-8 |
|---|---|
Molecular Formula |
Cl5H10N2OOs+2 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
diazanium;pentachloroosmium;hydrate |
InChI |
InChI=1S/5ClH.2H3N.H2O.Os/h5*1H;2*1H3;1H2;/q;;;;;;;;+5/p-3 |
InChI Key |
SPUJCAZPIDVHHK-UHFFFAOYSA-K |
Canonical SMILES |
[NH4+].[NH4+].O.Cl[Os](Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


